molecular formula C16H22N2O4 B1469884 Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate CAS No. 1823727-90-7

Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B1469884
CAS No.: 1823727-90-7
M. Wt: 306.36 g/mol
InChI Key: XHWADQQRFKBFGM-UHFFFAOYSA-N
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Description

Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.36 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[4-(1,3-benzodioxol-5-yl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-12-8-17-7-11(12)10-4-5-13-14(6-10)21-9-20-13/h4-6,11-12,17H,7-9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWADQQRFKBFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and possible therapeutic applications based on available research findings.

Structural Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C16H22N2O4
  • Molecular Weight : Approximately 306.36 g/mol
  • Structural Features :
    • Tert-butyl group
    • Carbamate functional group
    • Pyrrolidine ring
    • Benzo[d][1,3]dioxole moiety

These structural components contribute to its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, particularly in the context of inflammation and neuroprotection.

  • Neuroprotective Effects : Studies indicate that compounds with similar structures may exhibit neuroprotective properties by modulating inflammatory pathways. For instance, the presence of the benzo[d][1,3]dioxole moiety suggests potential interactions with neurotransmitter receptors, possibly influencing neuroinflammatory responses.
  • Enzyme Inhibition : The carbamate group can undergo hydrolysis, potentially leading to the release of biologically active amines. This property may allow the compound to act as an enzyme inhibitor or modulator in biochemical pathways related to diseases such as Alzheimer's .
  • Antioxidant Activity : Compounds containing dioxole structures have been noted for their antioxidant properties, which may help in reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study FocusFindings
NeuroprotectionA related compound demonstrated protective effects against amyloid-beta toxicity in astrocytes by reducing TNF-α levels and free radicals .
Enzyme ModulationResearch indicates that derivatives of benzo[d][1,3]dioxole can act as modulators of ATP-binding cassette transporters, suggesting a role in drug delivery systems .
Anticancer PotentialSimilar compounds have shown promising anticancer properties by inhibiting specific signaling pathways involved in tumor growth .

Synthesis Pathways

The synthesis of this compound involves several steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Benzo[d][1,3]dioxole Moiety : This step typically requires electrophilic aromatic substitution or similar reactions.
  • Carbamate Formation : The final step involves the reaction of the intermediate with a suitable isocyanate or carbamoylating agent to yield the carbamate structure.

Conclusion and Future Directions

This compound exhibits promising biological activity that warrants further investigation. Its potential applications in treating neurodegenerative diseases and as an enzyme inhibitor highlight its significance in drug development. Future research should focus on detailed pharmacological studies and clinical trials to fully elucidate its therapeutic potential.

Scientific Research Applications

Basic Information

  • Molecular Formula : C16H22N2O4
  • Molecular Weight : 306.36 g/mol
  • IUPAC Name : tert-butyl N-[4-(1,3-benzodioxol-5-yl)pyrrolidin-3-yl]carbamate
  • Purity : Typically ≥95%

Structural Characteristics

The compound features a tert-butyl group, a pyrrolidine ring, and a benzo[d][1,3]dioxole moiety. This unique combination contributes to its potential reactivity and interaction with biological systems.

Medicinal Chemistry

Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets:

  • Anticancer Activity : Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit anticancer properties. The ability of this compound to inhibit specific cancer cell lines is under investigation .
  • Neurological Disorders : The pyrrolidine scaffold is known for its neuroprotective effects. Studies are exploring its efficacy in models of neurodegenerative diseases .

Pharmacology

The pharmacological profile of this compound suggests several mechanisms of action:

  • Enzyme Inhibition : There is evidence that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders .
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and offering insights into treatments for psychiatric conditions .

Materials Science

Beyond biological applications, this compound is being explored in materials science:

  • Polymer Chemistry : Its reactivity can be utilized in the synthesis of novel polymers with specific properties for use in drug delivery systems .

Case Study 1: Anticancer Research

A study conducted on the effects of similar compounds on cancer cell lines demonstrated that derivatives of benzo[d][1,3]dioxole exhibited significant cytotoxicity against breast cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways .

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, a related pyrrolidine derivative showed promise in reducing amyloid-beta plaque formation and improving cognitive function in mice. This suggests that this compound could have similar protective effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate
Reactant of Route 2
Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate

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